5-Amino-2-chloronicotinic acid ethyl ester
Description
5-Amino-2-chloronicotinic acid ethyl ester (CAS: 42959-39-7) is an ethyl ester derivative of 5-amino-2-chloronicotinic acid, a pyridine-based compound. Its molecular formula is C₉H₁₀ClN₂O₂, with a molar mass of 199.63 g/mol . The compound features a pyridine ring substituted with an amino (-NH₂) group at position 5, a chlorine atom at position 2, and an ethyl ester (-COOEt) at position 2. This structure makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing heterocyclic compounds .
Properties
IUPAC Name |
ethyl 5-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMAGYEPBNXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660562 | |
| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-40-3 | |
| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloronicotinic acid ethyl ester typically involves the esterification of 5-Amino-2-chloronicotinic acid. One common method includes the reaction of 5-Amino-2-chloronicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloronicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated amino nicotinic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-chloronicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloronicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Methyl 5-Amino-2-chloronicotinate
- Molecular Formula : C₇H₇ClN₂O₂
- Molar Mass : 186.60 g/mol
- CAS : 886435-73-0
- Lower molecular weight (186.60 vs. 199.63 g/mol) may influence volatility and crystallization behavior. Synthetic applications differ slightly due to the ester group’s hydrolysis kinetics; methyl esters generally hydrolyze faster than ethyl esters under basic conditions .
Ethyl 5-Amino-2-chlorobenzoate
- Molecular Formula : C₉H₁₀ClN₂O₂
- Molar Mass : 199.63 g/mol
- CAS : 64401-55-4
- Key Differences :
- The core structure is a benzene ring instead of pyridine, eliminating the nitrogen atom at position 1. This reduces basicity and alters electronic properties (e.g., weaker hydrogen-bonding capability).
- Despite identical molecular formulas and masses, the absence of pyridine’s nitrogen affects reactivity in cyclization and coordination chemistry .
Ethyl 2-Methyl-5-nitronicotinate
- Molecular Formula : C₉H₁₀N₂O₄
- Molar Mass : 210.19 g/mol
- CAS : 51984-71-5
- Key Differences: Substitution of the amino group with a nitro (-NO₂) group and addition of a methyl group at position 2. The nitro group is electron-withdrawing, reducing nucleophilicity at the pyridine ring compared to the amino-substituted analog. This compound is more reactive in electrophilic aromatic substitution but less stable under reducing conditions .
4-Chloromethyl-2-methylnicotinic Acid Ethyl Ester
- Molecular Formula: C₁₀H₁₂ClNO₂
- Molar Mass : 213.66 g/mol
- Key Differences: Features a chloromethyl (-CH₂Cl) substituent at position 4 and a methyl group at position 2. The chloromethyl group introduces steric hindrance and enhances reactivity in nucleophilic substitution reactions.
Structural and Functional Comparison Table
Biological Activity
5-Amino-2-chloronicotinic acid ethyl ester (CAS No. 884495-40-3) is a compound with significant potential in various biological applications. Its unique structure, characterized by an amino group, a chlorine atom, and an ethyl ester group attached to a nicotinic acid backbone, facilitates its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is . The synthesis typically involves the esterification of 5-amino-2-chloronicotinic acid using ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method is favored for its efficiency in producing high yields of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence various biochemical pathways, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that warrants further investigation into its potential as an antibiotic agent.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. Preliminary investigations have indicated that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by the compound are still under investigation, but initial results are promising.
Case Study 2: COX Inhibition
Molecular docking studies on derivatives of nicotinic acids have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. These findings indicate that this compound could potentially serve as a lead compound for developing anti-inflammatory drugs by targeting COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Amino-2-chloronicotinic acid | Parent compound without ethyl ester | Limited activity |
| 2-Chloronicotinic acid ethyl ester | Lacks amino group | Moderate antimicrobial properties |
| 5-Amino-2-bromonicotinic acid ethyl ester | Contains bromine instead of chlorine | Potentially different biological effects |
The presence of both an amino group and a chlorine atom in this compound distinguishes it from its analogs, enhancing its biological activity profile.
Q & A
Basic Question: What are the standard synthetic routes for preparing 5-amino-2-chloronicotinic acid ethyl ester, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via esterification of 5-amino-2-chloronicotinic acid using ethanol in the presence of a catalytic acid (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction efficiency depends on:
- Temperature : Prolonged heating (>80°C) may degrade the amino group, necessitating controlled reflux conditions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid side reactions.
- Protection of the amino group : Temporary protection (e.g., with Boc groups) can prevent undesired side reactions during esterification .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the ethyl ester moiety (e.g., triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH) and aromatic protons in the pyridine ring. -NMR also verifies the amino group via broad singlet disappearance upon DO exchange.
- FT-IR : Look for ester C=O stretching (~1740 cm) and N-H stretching (~3350 cm).
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks and fragmentation patterns. Cross-validate with elemental analysis for purity .
Advanced Question: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Different crystalline forms can alter melting points. Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted starting materials) may skew data. Employ HPLC with a C18 column and UV detection to quantify impurities.
- Experimental variability : Standardize drying protocols (e.g., vacuum desiccation vs. ambient drying) and solvent removal methods. Compare data against high-purity reference samples synthesized under controlled conditions .
Advanced Question: What strategies optimize the regioselective chlorination of the pyridine ring in precursor synthesis?
Methodological Answer:
Regioselectivity in chlorinating nicotinic acid derivatives is critical. Key approaches include:
- Directing groups : Use the amino group at position 5 to direct electrophilic chlorination to position 2 via resonance effects.
- Catalytic systems : Employ Lewis acids (e.g., FeCl) to stabilize transition states favoring 2-chloro substitution.
- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites to guide experimental design .
Advanced Question: How can kinetic studies improve the scalability of this compound’s synthesis?
Methodological Answer:
- Rate determination : Monitor reaction progress via in-situ FT-IR or LC-MS to identify rate-limiting steps (e.g., esterification vs. acid activation).
- DOE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) for maximal yield and minimal byproducts.
- Scale-up challenges : Address exothermicity risks during esterification by implementing controlled addition of reagents and continuous flow chemistry .
Basic Question: What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (argon) in airtight containers with desiccants (e.g., molecular sieves).
- Light sensitivity : Amber glassware or opaque packaging prevents photodegradation of the chloro and amino groups.
- Temperature : Long-term storage at –20°C is recommended; periodic NMR/HPLC checks detect decomposition (e.g., ester hydrolysis to the free acid) .
Advanced Question: How do researchers validate the absence of mutagenic byproducts in synthesized batches?
Methodological Answer:
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction).
- LC-MS/MS : Detect trace genotoxic impurities (e.g., alkyl chlorides, nitroso compounds) at ppm levels using MRM (Multiple Reaction Monitoring) modes.
- Computational toxicology : Tools like Derek Nexus predict structural alerts for mutagenicity based on substituent patterns .
Advanced Question: What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Molecular docking : Simulate interactions with nucleophiles (e.g., amines, thiols) to identify reactive sites.
- Transition state analysis : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to model activation energies and predict regioselectivity.
- Solvent effects : COSMO-RS calculations evaluate solvent polarity’s impact on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
